1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene
Description
1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene is a complex organic compound with the molecular formula C7H3BrF3NO3. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.
Properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)-1-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-3-1-4(9)6(15-7(10)11)5(2-3)12(13)14/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJWNJYKKDKUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene can be synthesized through several synthetic routes. One common method involves the bromination of 4-difluoromethoxy-3-fluoro-5-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or chloroform and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of 1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-amino-4-difluoromethoxy-3-fluoro-5-nitrobenzene.
Oxidation: Formation of carbonyl-containing derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in developing pharmaceuticals and agrochemicals. The presence of multiple functional groups allows for diverse chemical transformations, enabling the creation of various derivatives that can exhibit different biological activities.
Reactivity and Transformations
1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene undergoes several key reactions:
- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles such as amines or thiols, facilitating the formation of new compounds.
- Electrophilic Aromatic Substitution : Although the nitro group reduces the reactivity of the benzene ring, electrophilic substitutions can still occur under strong conditions.
- Reduction and Oxidation : The nitro group can be reduced to an amino group, while oxidation reactions can modify the difluoromethoxy group.
Biological Applications
Antimicrobial and Anticancer Activities
Research has indicated that derivatives of 1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene exhibit promising biological activities. For instance:
- Antimicrobial Studies : Compounds with similar structures have shown efficacy against pathogens such as Mycobacterium tuberculosis and Moraxella catarrhalis, indicating potential applications in treating bacterial infections .
- Anticancer Research : Some derivatives have been evaluated for their anticancer properties, demonstrating selective activity against various cancer cell lines .
Medicinal Chemistry
Drug Development
The compound is being explored for its potential in drug development, particularly targeting specific molecular pathways involved in diseases. Its ability to interact with biological targets makes it a candidate for further research in therapeutic applications.
Industrial Applications
Specialty Chemicals Production
In industrial settings, 1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene is utilized in producing specialty chemicals and advanced materials. Its unique properties allow for the development of polymers and materials with enhanced characteristics.
Case Study 1: Antimicrobial Activity
A study evaluated various derivatives of nitro-substituted compounds against Mycobacterium tuberculosis, revealing that certain structures exhibited significant antimicrobial activity (MIC = 25 μg/mL). This highlights the potential for developing new antibiotics based on similar frameworks .
Case Study 2: Anticancer Properties
Research on indole derivatives demonstrated selective cytotoxicity towards cancer cells while sparing healthy cells. Compounds structurally related to 1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene were shown to induce apoptosis in cancer cell lines .
Mechanism of Action
The mechanism of action of 1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the nitro and fluorine groups can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar in structure but lacks the difluoromethoxy and nitro groups, resulting in different reactivity and applications.
4-Bromo-α,α,α-trifluorotoluene: Contains a trifluoromethyl group instead of the difluoromethoxy group, leading to variations in chemical behavior and uses.
Uniqueness
1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene is unique due to the combination of bromine, difluoromethoxy, fluorine, and nitro groups in a single molecule. This combination imparts distinct reactivity and makes it a valuable compound for specialized applications in research and industry.
Biological Activity
1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene (CAS No. 1807026-85-2) is a complex organic compound notable for its unique combination of functional groups, including bromine, difluoromethoxy, fluorine, and nitro. This distinct structure influences its chemical reactivity and biological activity, making it a subject of interest in various fields such as medicinal chemistry, biochemistry, and materials science.
The molecular formula of 1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene is CHBrFNO. The presence of halogens and a nitro group enhances its potential for diverse chemical reactions, including nucleophilic substitutions and reductions.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHBrFNO |
| Molecular Weight | 267.00 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of 1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene is largely attributed to its interaction with various molecular targets through its functional groups. The bromine atom can engage in halogen bonding, while the nitro and fluorine groups can participate in hydrogen bonding and electrostatic interactions. These interactions may modulate enzyme activities or receptor functions, leading to various biological effects.
Anticancer Activity
A study on pyrazole derivatives highlighted that bromine-containing compounds often exhibit enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The presence of halogen substituents was correlated with increased potency in these models . Given that 1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene also contains a bromine atom, it may similarly influence cancer cell viability.
Enzyme Inhibition
The compound's unique functional groups suggest potential applications in enzyme inhibition studies. For instance, fluorinated compounds have been shown to enhance binding affinities towards specific targets like phosphodiesterase (PDE) inhibitors . This suggests that 1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene could serve as a lead compound for developing novel inhibitors.
Case Studies and Research Findings
- Scaffold Hopping in Drug Design : A study utilized free energy perturbation (FEP) methods to explore scaffold hopping strategies for PDE5 inhibitors. Compounds structurally related to 1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene were evaluated for their binding affinities and inhibitory potentials .
- Fluorinated Compounds in Anticancer Therapy : Research has indicated that fluorinated compounds can enhance the efficacy of traditional chemotherapeutics like doxorubicin. The incorporation of fluorine atoms into drug designs has been shown to improve selectivity and reduce side effects in cancer treatments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
